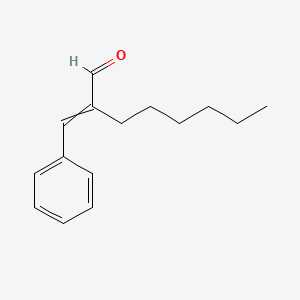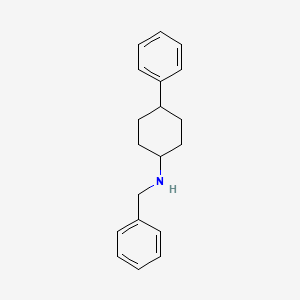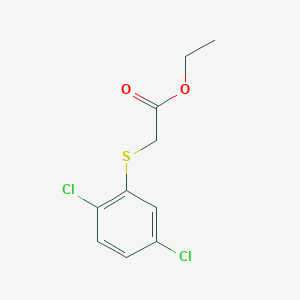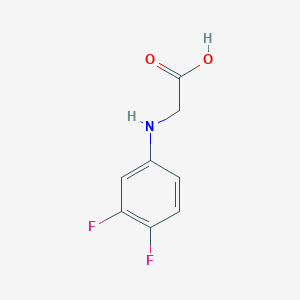
4-(4-Bromo-2-formylphenoxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2-formylphenoxy)butanenitrile is a chemical compound characterized by its bromo and formyl functional groups attached to a benzene ring, which is further connected to a butanenitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenol and formyl chloride as the primary reactants.
Reaction Steps: The formyl group is introduced to the 4-bromophenol through a formylation reaction, followed by a nitrile group addition to the resulting compound.
Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: Post-synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the formyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a strong base.
Major Products Formed:
Oxidation: 4-(4-Bromo-2-carboxyphenoxy)butanenitrile.
Reduction: 4-(4-Bromo-2-formylphenoxy)butanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-2-formylphenoxy)butanenitrile finds applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: In biochemical studies involving enzyme inhibition.
Medicine: Potential use in drug design and development.
Industry: As a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
4-Bromophenol: Lacks the formyl and nitrile groups.
Formyl Chloride: Lacks the bromo and butanenitrile groups.
Butanenitrile: Lacks the bromo and formyl groups.
Uniqueness: The combination of bromo, formyl, and nitrile groups in 4-(4-Bromo-2-formylphenoxy)butanenitrile provides unique chemical properties that distinguish it from its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-bromo-2-formylphenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWUPDUJZDOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Fluorophenyl)methylazaniumyl]acetate](/img/structure/B7815670.png)


![2-[(3-Fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7815702.png)


![{4-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815717.png)
![Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate](/img/structure/B7815728.png)

![Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate](/img/structure/B7815757.png)

![3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid](/img/structure/B7815775.png)
![Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B7815776.png)

